16beta-Bromoandrosterone
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 16beta-Bromoandrosterone typically involves the bromination of androsterone. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the 16beta position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane. The reaction is often conducted at low temperatures to prevent over-bromination and to achieve high selectivity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure consistency and purity of the final product. The compound is typically purified through recrystallization or chromatography techniques to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: 16beta-Bromoandrosterone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide or amine groups, under appropriate conditions.
Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding androsterone or its derivatives.
Oxidation Reactions: Oxidation can occur at the hydroxyl group, leading to the formation of ketones or other oxidized products.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium hydroxide or ammonia in solvents such as ethanol or water.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Substitution: Hydroxyandrosterone or aminoandrosterone derivatives.
Reduction: Androsterone.
Oxidation: Androstan-3,17-dione.
Scientific Research Applications
16beta-Bromoandrosterone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other steroid derivatives.
Biology: Studied for its effects on cellular processes and hormone regulation.
Medicine: Investigated for potential therapeutic uses, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of pharmaceuticals and biochemical assays.
Mechanism of Action
The mechanism of action of 16beta-Bromoandrosterone involves its interaction with steroid hormone receptors. The compound binds to androgen receptors, modulating their activity and influencing gene expression. This interaction can lead to changes in cellular biochemistry, affecting processes such as cell growth, differentiation, and metabolism .
Comparison with Similar Compounds
Androsterone: Lacks the bromine atom at the 16beta position.
Epiandrosterone: Similar structure but differs in the configuration at the 3alpha position.
Dehydroepiandrosterone (DHEA): A precursor to androsterone with a double bond at the 5,6 position.
Uniqueness: 16beta-Bromoandrosterone is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties. This modification can enhance its binding affinity to receptors and alter its metabolic stability, making it a valuable compound for research and therapeutic applications .
Properties
IUPAC Name |
(3R,5S,8R,9S,10S,13S,14S,16S)-16-bromo-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29BrO2/c1-18-7-5-12(21)9-11(18)3-4-13-14(18)6-8-19(2)15(13)10-16(20)17(19)22/h11-16,21H,3-10H2,1-2H3/t11-,12+,13+,14-,15-,16-,18-,19-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWVMWSZEMZOUPC-RWUIUEHLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CC(C4=O)Br)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C[C@@H](C4=O)Br)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29BrO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70585096 |
Source
|
Record name | (3alpha,5alpha,16beta)-16-Bromo-3-hydroxyandrostan-17-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70585096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115115-49-6 |
Source
|
Record name | (3alpha,5alpha,16beta)-16-Bromo-3-hydroxyandrostan-17-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70585096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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